4,4,5,5-Tetramethyl-2-(2,3,4-trichlorophenyl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(2,3,4-trichlorophenyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. Compounds of this type are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2,3,4-trichlorophenyl)-1,3,2-dioxaborolane typically involves the reaction of a trichlorophenyl derivative with a boronic acid or boronate ester under controlled conditions. The reaction may require a catalyst, such as a palladium complex, and is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve similar synthetic routes but optimized for large-scale reactions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borates.
Reduction: Reduction reactions may target the trichlorophenyl group, potentially reducing the chlorine atoms to hydrogen.
Substitution: The compound can participate in substitution reactions, especially in the presence of nucleophiles that can replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Dechlorinated phenyl derivatives.
Substitution: Substituted phenyl derivatives with nucleophiles replacing chlorine atoms.
Scientific Research Applications
Chemistry
In chemistry, 4,4,5,5-Tetramethyl-2-(2,3,4-trichlorophenyl)-1,3,2-dioxaborolane is used in cross-coupling reactions to form complex organic molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
Industry
In industry, this compound may be used in the production of polymers and advanced materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action for 4,4,5,5-Tetramethyl-2-(2,3,4-trichlorophenyl)-1,3,2-dioxaborolane in chemical reactions typically involves the formation of a boron-carbon bond. This bond formation is facilitated by the boron’s empty p-orbital, which can accept electron pairs from nucleophiles or participate in coordination with transition metals in catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
2,4,6-Trichlorophenylboronic Acid: Another trichlorophenyl derivative with similar reactivity.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: A non-chlorinated analogue with similar structural features.
Uniqueness
4,4,5,5-Tetramethyl-2-(2,3,4-trichlorophenyl)-1,3,2-dioxaborolane is unique due to the presence of both the dioxaborolane ring and the trichlorophenyl group, which confer distinct reactivity and stability properties. This makes it particularly useful in specific synthetic applications where these features are advantageous.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2,3,4-trichlorophenyl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BCl3O2/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)10(16)9(7)15/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZTUCRLWSSSRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BCl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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